2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(2-furylmethyl)acetamide
Description
2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(2-furylmethyl)acetamide is a sulfanyl-acetamide derivative characterized by a quinazoline core substituted with a benzyl group at position 2 and linked via a sulfanyl bridge to an acetamide moiety. The N-terminal of the acetamide is further substituted with a 2-furylmethyl group. Quinazoline derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
Molecular Formula |
C22H19N3O2S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-(2-benzylquinazolin-4-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H19N3O2S/c26-21(23-14-17-9-6-12-27-17)15-28-22-18-10-4-5-11-19(18)24-20(25-22)13-16-7-2-1-3-8-16/h1-12H,13-15H2,(H,23,26) |
InChI Key |
RPJFDEZLGSUOLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=N2)SCC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(2-furylmethyl)acetamide typically involves multiple steps, starting with the preparation of the quinazoline ring The benzyl group is then introduced through a nucleophilic substitution reactionCommon reagents used in these reactions include benzyl chloride, furan-2-carbaldehyde, and thiourea .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(2-furylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro form.
Substitution: The benzyl and furan groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydroquinazoline derivatives .
Scientific Research Applications
2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(2-furylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(2-furylmethyl)acetamide involves its interaction with specific molecular targets. The quinazoline ring can bind to enzymes or receptors, modulating their activity. The benzyl and furan groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Differences
The compound belongs to a broader class of sulfanyl-acetamides, which exhibit varied bioactivities depending on substituents. Below is a comparative analysis with key analogs:
Key Observations
Core Heterocycles :
- The quinazoline group in the target compound distinguishes it from analogs with triazole, oxadiazole, or pyrimidine cores. Quinazoline’s planar structure may enhance DNA intercalation or enzyme binding compared to smaller heterocycles .
- Triazole -containing analogs (e.g., Compounds 38, 39 ) exhibit antibacterial activity, likely due to halogen substituents (fluorine, iodine) improving lipophilicity and membrane penetration.
This contrasts with halogenated phenyl groups (e.g., 4-chlorophenyl ), which enhance steric bulk and hydrophobicity. Indole-oxadiazole hybrids (e.g., 8t ) show enzyme inhibition (LOX, α-glucosidase), suggesting that bulkier R1 groups may improve target specificity.
Biological Activity Trends :
- Compounds with halogen substituents (Cl, Br, F) consistently demonstrate enhanced bioactivity, possibly due to increased stability and binding affinity .
- Sulfur-containing bridges (e.g., sulfanyl groups) likely contribute to redox activity or hydrogen bonding, as seen in the crystal structures of analogs .
Biological Activity
Chemical Structure and Properties
2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(2-furylmethyl)acetamide is a synthetic compound belonging to the quinazoline family. Its structure features a quinazoline moiety, which is known for various biological activities, including antimicrobial and anticancer properties. The presence of the benzyl and furyl groups may enhance its pharmacological profile.
Antimicrobial Activity
Compounds with similar structures to 2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(2-furylmethyl)acetamide have shown promising antibacterial activity. For instance, quinazoline derivatives have been reported to exhibit significant effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with DNA replication processes.
Anticancer Potential
Quinazoline derivatives are frequently investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells, inhibit tumor growth, and prevent metastasis. The specific compound may share these properties due to structural similarities with known anticancer agents.
Anti-inflammatory Effects
Some quinazoline-based compounds have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines and pathways. This could make 2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(2-furylmethyl)acetamide a candidate for treating inflammatory diseases.
Case Studies
- Antibacterial Efficacy : A study on a related quinazoline compound showed minimum inhibitory concentrations (MIC) of 25 µM against S. aureus and 15 µM against S. epidermidis, highlighting its potential as an antimicrobial agent .
- Anticancer Activity : Research has indicated that certain quinazoline derivatives can effectively target cancer cell lines, leading to reduced cell viability and increased apoptosis rates. This suggests that the compound may also possess similar anticancer properties.
- Toxicity Assessment : In vivo studies using model organisms such as Galleria mellonella have been employed to assess toxicity, revealing that some quinazoline derivatives exhibit low toxicity at therapeutic doses, making them suitable for further development .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
